An In-Depth Technical Guide to 4-Formyl-1-methylpyridinium benzenesulfonate
An In-Depth Technical Guide to 4-Formyl-1-methylpyridinium benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Formyl-1-methylpyridinium benzenesulfonate is a versatile and valuable reagent in modern organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility in the conversion of primary amines to carbonyl compounds. Detailed experimental protocols, mechanistic insights, and spectroscopic data are presented to facilitate its effective use in research and development settings, particularly within the pharmaceutical and chemical industries.
Chemical and Physical Properties
4-Formyl-1-methylpyridinium benzenesulfonate is a pyridinium salt that is primarily utilized as a reagent for the mild and efficient conversion of primary amines to aldehydes and ketones.[1][2][3] It is recognized for its utility in synthesizing complex molecules, including tetrazolic analogs of chalcones, (+)-ferruginol, Ecteinascidin 743, and Galipea alkaloids. The compound is also considered an important intermediate in the agrochemical, pharmaceutical, and dyestuff industries. This section summarizes its key physicochemical properties.
| Property | Value | Reference(s) |
| CAS Number | 82228-89-5 | [4][5] |
| Molecular Formula | C₁₃H₁₃NO₄S | [4][5] |
| Molecular Weight | 279.31 g/mol | [4][5] |
| Melting Point | ~95 °C | |
| Appearance | Solid | |
| Solubility | Sparingly soluble in water (0.27 g/L at 25°C) | [5] |
| Purity | ≥95% | [4] |
Synthesis of 4-Formyl-1-methylpyridinium benzenesulfonate
The synthesis of 4-Formyl-1-methylpyridinium benzenesulfonate typically involves the quaternization of 4-formylpyridine with methyl benzenesulfonate.
Experimental Protocol: Synthesis of 4-Formyl-1-methylpyridinium benzenesulfonate
Materials:
-
4-Formylpyridine
-
Methyl benzenesulfonate
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 4-formylpyridine (1 equivalent) in a minimal amount of anhydrous diethyl ether.
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To this solution, add methyl benzenesulfonate (1 equivalent) dropwise at room temperature with constant stirring.
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A precipitate will form upon addition. Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
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Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
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Dry the product under vacuum to yield 4-Formyl-1-methylpyridinium benzenesulfonate.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Formyl-1-methylpyridinium benzenesulfonate is expected to show characteristic signals for the pyridinium and benzenesulfonate protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | s | 1H | Aldehydic proton (-CHO) |
| ~8.9 | d | 2H | Protons ortho to the pyridinium nitrogen |
| ~8.2 | d | 2H | Protons meta to the pyridinium nitrogen |
| ~7.8-7.9 | m | 2H | Protons on the benzenesulfonate ring |
| ~7.5-7.6 | m | 3H | Protons on the benzenesulfonate ring |
| ~4.5 | s | 3H | Methyl protons on the pyridinium nitrogen (-CH₃) |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument used.
FT-IR Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2950-2850 | Weak | C-H stretching (aliphatic -CH₃) |
| ~1710-1690 | Strong | C=O stretching (aldehyde) |
| ~1640-1580 | Medium | C=C and C=N stretching (pyridinium ring) |
| ~1220-1150 | Strong | S=O stretching (sulfonate) |
| ~1050-1010 | Strong | S-O stretching (sulfonate) |
Mass Spectrometry
Mass spectrometry of this ionic compound would typically be performed using electrospray ionization (ESI). The expected mass-to-charge ratio (m/z) for the cation is 122.06.
Mechanism of Action: Conversion of Primary Amines to Aldehydes
The primary application of 4-Formyl-1-methylpyridinium benzenesulfonate is the conversion of primary amines to their corresponding aldehydes. This transformation proceeds under mild conditions and is believed to occur via the formation of an imine intermediate.
Proposed Reaction Mechanism
The reaction is thought to proceed through the following steps:
-
Nucleophilic Attack: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the formyl group on the pyridinium salt.
-
Formation of a Hemiaminal Intermediate: This initial attack forms an unstable hemiaminal intermediate.
-
Dehydration to form an Imine: The hemiaminal readily loses a molecule of water to form a stable iminium ion.
-
Hydrolysis: The iminium ion is then hydrolyzed to yield the corresponding aldehyde and 1-methylpyridinium-4-amine benzenesulfonate as a byproduct.
Caption: Proposed mechanism for the conversion of a primary amine to an aldehyde.
Applications in Organic Synthesis
Synthesis of Chalcone Analogs
4-Formyl-1-methylpyridinium benzenesulfonate can be utilized in the synthesis of chalcone derivatives, which are known for their broad range of biological activities.
Experimental Protocol: Synthesis of a Tetrazolic Chalcone Analog This is a representative protocol; specific conditions may vary based on the substrates.
Materials:
-
Appropriate acetophenone derivative
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4-Formyl-1-methylpyridinium benzenesulfonate
-
Base (e.g., NaOH or KOH) in an alcoholic solvent (e.g., ethanol)
-
Hydrazoic acid (or a source of azide)
-
Lewis acid catalyst (e.g., ZnCl₂)
Procedure:
-
Claisen-Schmidt Condensation:
-
Dissolve the acetophenone derivative and 4-Formyl-1-methylpyridinium benzenesulfonate in ethanol.
-
Add an aqueous solution of NaOH or KOH dropwise and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid and extract the product.
-
-
Formation of the Tetrazole Ring:
-
The resulting chalcone is then reacted with hydrazoic acid in the presence of a Lewis acid catalyst to form the tetrazole ring.
-
Purify the final product by recrystallization or column chromatography.
-
Caption: General workflow for the synthesis of tetrazolic chalcone analogs.
Role in the Total Synthesis of Ecteinascidin 743
4-Formyl-1-methylpyridinium benzenesulfonate has been employed as a key reagent in the total synthesis of the potent antitumor agent, Ecteinascidin 743 (Yondelis®). In this complex synthesis, it is used for the conversion of a primary amine to an aldehyde, a critical step in the construction of the intricate molecular architecture of the natural product. The mild reaction conditions afforded by this reagent are crucial for preserving the sensitive functional groups present in the advanced synthetic intermediates.
Caption: Role of the reagent in the synthesis of Ecteinascidin 743.
Safety and Handling
4-Formyl-1-methylpyridinium benzenesulfonate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Formyl-1-methylpyridinium benzenesulfonate is a highly effective reagent for the conversion of primary amines to aldehydes under mild conditions. Its utility has been demonstrated in the synthesis of various biologically active molecules and complex natural products. The information provided in this guide, including its properties, synthesis, mechanistic details, and application protocols, is intended to support its successful implementation in a variety of research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 4-FORMYL-1-METHYL-PYRIDINIUM BENZENESULFONATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
